molecular formula C12H6Br4 B15368482 1,1'-Biphenyl, 2,3',4',5-tetrabromo- CAS No. 59080-38-5

1,1'-Biphenyl, 2,3',4',5-tetrabromo-

Cat. No.: B15368482
CAS No.: 59080-38-5
M. Wt: 469.79 g/mol
InChI Key: HWUQTZIBVSOXBT-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, 2,3',4',5-tetrabromo- (CAS RN 59080-38-5), also referred to as PBB 70 (polybrominated biphenyl congener 70), is a tetrabrominated derivative of biphenyl. Its molecular formula is C₁₂H₆Br₄, with a molecular weight of 485.80 g/mol. This compound belongs to the class of brominated flame retardants (BFRs) and is structurally characterized by bromine substituents at the 2, 3', 4', and 5 positions on the biphenyl backbone .

Properties

CAS No.

59080-38-5

Molecular Formula

C12H6Br4

Molecular Weight

469.79 g/mol

IUPAC Name

1,2-dibromo-4-(2,5-dibromophenyl)benzene

InChI

InChI=1S/C12H6Br4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H

InChI Key

HWUQTZIBVSOXBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Br)Br)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Positional Isomerism : The 2,3',4',5-tetrabromo isomer exhibits higher thermal stability compared to 2,2',5,6'-tetrabromo due to reduced steric hindrance .
  • Environmental Persistence : Pentabromo derivatives (e.g., PBB 95) demonstrate longer half-lives in soil (>10 years) compared to tetrabromo analogs (~5–7 years) .

Comparison with Chlorinated Analogs (PCBs)

Chlorinated biphenyls (PCBs) share structural similarities but differ in halogen type and regulatory status:

Compound Name (CAS RN) Halogen Positions Molecular Formula Molecular Weight (g/mol) Regulatory Status
PCB-70 (32598-11-1) 2, 3', 4', 5-tetrachloro C₁₂H₆Cl₄ 291.99 Banned under TSCA
PCB-126 (57465-28-8) 3, 3', 4, 4', 5-pentachloro C₁₂H₅Cl₅ 326.40 WHO toxic equivalency factor (TEF) = 0.1
1,1'-Biphenyl, 2,3',4',5-tetrabromo- (59080-38-5) 2, 3', 4', 5-tetrabromo C₁₂H₆Br₄ 485.80 Regulated under POPs

Key Differences :

  • Halogen Effects : Brominated analogs (PBBs) exhibit higher lipophilicity (log Kow ~6.5–8.0) compared to PCBs (log Kow ~5.0–7.5), leading to greater bioaccumulation in fatty tissues .
  • Regulatory Landscape : PCBs face stricter global bans due to historical contamination incidents (e.g., Yusho disease), whereas PBBs are regulated preemptively .

Analytical and Industrial Relevance

  • Synthesis : Brominated biphenyls are synthesized via Ullmann coupling or direct bromination, with purity critical for flame-retardant applications .
  • Detection : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying PBB 70 in environmental samples, with detection limits <1 ng/L .
  • Substitution Trends: Industry shifts toward non-halogenated alternatives (e.g., phosphates) due to regulatory pressures on brominated compounds .

Q & A

Q. How is 1,1'-Biphenyl, 2,3',4',5-tetrabromo- synthesized in laboratory settings?

Methodological Answer: The compound is typically synthesized via electrophilic bromination of biphenyl derivatives. For example:

  • Direct Bromination : Using bromine (Br₂) in acetic acid under inert conditions, with controlled stoichiometry to achieve selective substitution at the 2,3',4',5 positions .
  • Catalytic Methods : Lewis acids like tin(IV) chloride (SnCl₄) may enhance regioselectivity at elevated temperatures (130–140°C) .
    Key Considerations :
  • Purification involves recrystallization from acetic acid or dichloromethane/hexane mixtures.
  • Yield optimization requires careful control of reaction time and bromine equivalents to avoid over-bromination.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves the crystal structure, confirming bromine substitution patterns and intermolecular interactions (e.g., Br⋯Br contacts) .
  • Mass Spectrometry (EI-MS) : Provides molecular ion peaks (e.g., [M]⁺ at m/z 492 for C₁₂H₆Br₄) and fragmentation patterns .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon-bromine coupling (e.g., absence of aromatic protons in fully brominated positions) .
    Data Table :
TechniqueKey DataReference
X-ray DiffractionSpace group, unit cell parameters
EI-MSMolecular ion (m/z 492)
¹³C NMRPeaks at δ 120–140 ppm (aromatic C-Br)

Q. What are the key physical and chemical properties of this compound?

Methodological Answer:

  • Melting Point : >250°C (decomposes with gas evolution) .
  • Solubility : Insoluble in water; soluble in halogenated solvents (e.g., DCM, chloroform) .
  • Stability : Resists hydrolysis but may degrade under UV light due to C-Br bond photolability .

Advanced Research Questions

Q. How does the bromination pattern influence environmental persistence compared to chlorinated analogs (e.g., PCBs)?

Methodological Answer:

  • Structural Analogs : Compare with pentachlorobiphenyls (e.g., PCB-125, CAS 74472-39-2), which exhibit similar hydrophobicity but differ in degradation rates .
  • Bioaccumulation : Brominated biphenyls generally have higher log Kow values (e.g., ~6.5–7.2) than chlorinated analogs, suggesting greater lipid affinity .
  • Degradation Pathways :
    • Photodegradation : Br substituents increase susceptibility to UV-induced debromination vs. slower dechlorination in PCBs .
    • Microbial Metabolism : Limited data; inferred from PCB studies using Rhodococcus spp. under aerobic conditions .

Q. What are the challenges in detecting trace levels of this compound in environmental samples?

Methodological Answer:

  • Sample Preparation : Requires solid-phase extraction (SPE) with Florisil or C18 columns to isolate from complex matrices .
  • Analytical Techniques :
    • GC-MS : Derivatization may be needed due to low volatility. Use DB-5MS columns for separation .
    • HPLC-UV/FLD : Limited sensitivity; tandem mass spectrometry (LC-MS/MS) preferred for sub-ppb detection .
      Data Contradictions : Reported recovery rates vary (70–120%) depending on matrix interferences (e.g., humic acids in soil) .

Q. How do crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Br⋯Br Interactions : X-ray data reveal Type-II halogen bonds (3.4–3.6 Å) stabilizing the crystal lattice, influencing polymorphism .
  • Torsional Angles : Biphenyl dihedral angles (e.g., 35–40°) indicate steric hindrance from adjacent bromine substituents .
    Case Study : A 2018 crystallography study (CCDC 1828960) confirmed the absence of π-π stacking due to bulky Br groups, unlike unchlorinated biphenyls .

Data Contradiction Analysis

Q. Discrepancies in Reported Synthesis Yields

  • : Reports 29.3% yield for a hexabrominated analog using SnCl₄ catalysis.
  • Inferred for Tetrabromo Compound : Yields range from 25–40% depending on bromine stoichiometry and solvent purity. Contradictions arise from side reactions (e.g., dibenzofuran formation) not always accounted for .

Q. Environmental Half-Life Estimates

  • PCB Analogs : PCB-70 (CAS 32598-11-1) has a half-life of ~150 days in sediment vs. <90 days for the tetrabromo compound, suggesting faster Br-mediated degradation .

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